molecular formula C15H18N2O4 B1408468 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid CAS No. 1922787-46-9

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid

Cat. No.: B1408468
CAS No.: 1922787-46-9
M. Wt: 290.31 g/mol
InChI Key: DNBDMTVETQOXMJ-UHFFFAOYSA-N
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Description

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid is a complex organic compound featuring an imidazolidine ring substituted with a propanoic acid group and a 4-(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid typically involves the formation of the imidazolidine ring followed by the introduction of the propanoic acid and 4-(propan-2-yl)phenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the imidazolidine ring through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-(propan-2-yl)phenyl group via nucleophilic substitution reactions.

    Carboxylation: Addition of the propanoic acid group through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and its analogs.

    Propanoic Acid Derivatives: Compounds like ibuprofen and naproxen, which also contain the propanoic acid group.

Uniqueness

3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid is unique due to its specific substitution pattern and the presence of both the imidazolidine ring and the propanoic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-9(2)10-3-5-11(6-4-10)17-14(20)12(16-15(17)21)7-8-13(18)19/h3-6,9,12H,7-8H2,1-2H3,(H,16,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBDMTVETQOXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid
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3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid
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3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid
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3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid

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